

The Pyridazine Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *Pyridazin-3-ylmethanamine
hydrochloride*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a high dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic parameters, have rendered it an attractive core for the design of novel therapeutic agents.^[1] This technical guide provides a comprehensive overview of pyridazine derivatives in drug discovery, detailing their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. The guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this versatile heterocyclic system.

Historically, the pyridazine moiety was relatively underexplored in drug development. However, the recent approvals of pyridazine-containing drugs such as the gonadotropin-releasing hormone (GnRH) receptor antagonist relugolix and the allosteric tyrosine kinase 2 (TYK2) inhibitor deucravacitinib by the U.S. Food and Drug Administration (FDA) have underscored the therapeutic promise of this scaffold.^[1] These successes have catalyzed a surge of interest in pyridazine derivatives, leading to the discovery of potent and selective modulators of a wide array of biological targets.

Physicochemical Properties and Medicinal Chemistry Significance

The pyridazine nucleus possesses a unique set of electronic and steric properties that contribute to its utility in drug design. The two adjacent nitrogen atoms create a significant dipole moment, influencing the molecule's solubility, crystal packing, and interactions with biological targets.^[1] These nitrogen atoms can also act as hydrogen bond acceptors, facilitating strong and specific interactions with protein active sites. Furthermore, the pyridazine ring is a bioisosteric replacement for other aromatic systems, such as phenyl or pyridine rings, offering a means to fine-tune a compound's lipophilicity, metabolic stability, and overall pharmacokinetic profile.^[1]

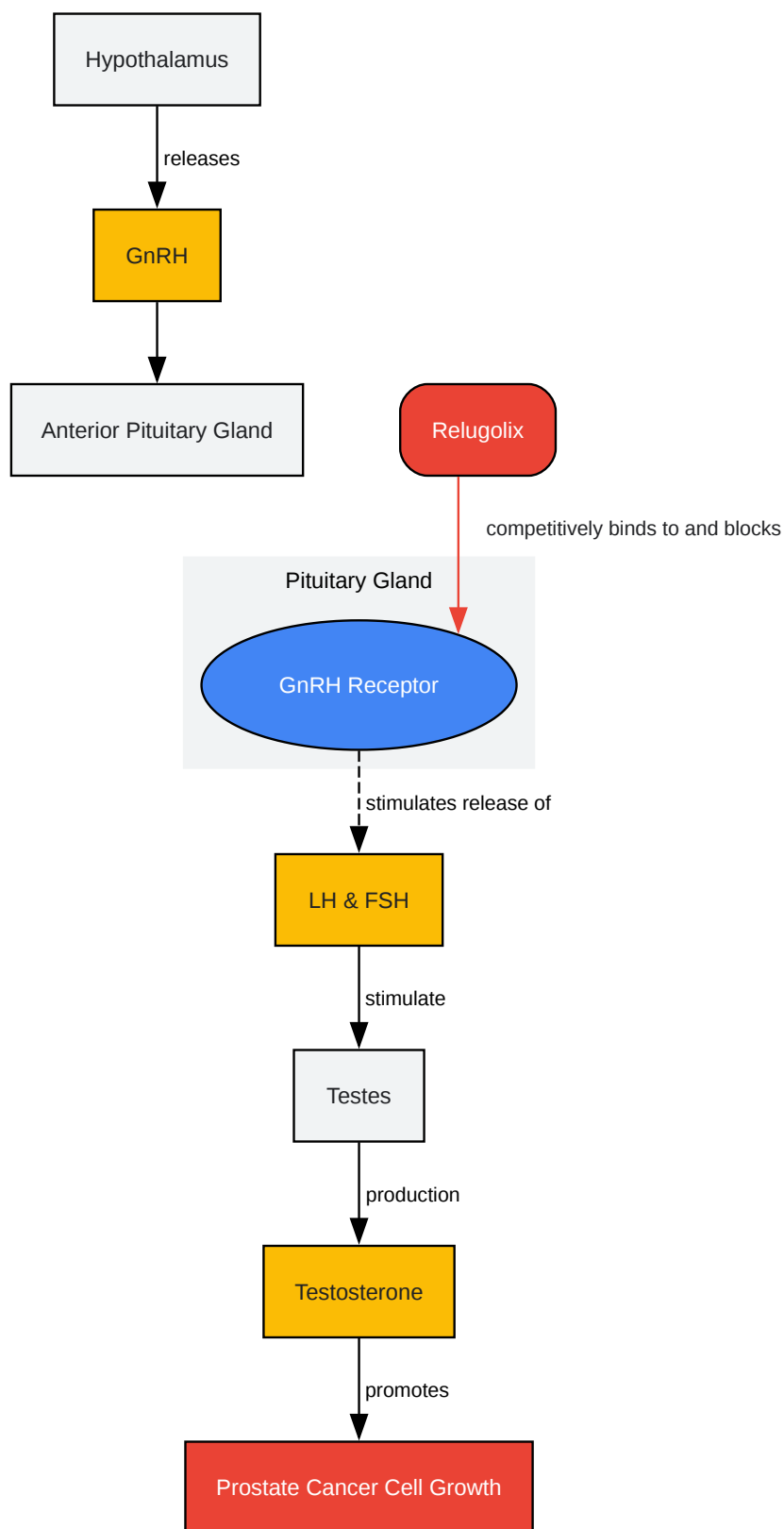
Approved Drugs and Their Mechanisms of Action

To date, three pyridazine-containing drugs have received regulatory approval, highlighting the clinical translation of this chemical class.

- **Minaprine:** Approved in France in 1972 as an atypical antidepressant, minaprine's journey was curtailed in 1996 due to adverse effects.^[1]
- **Relugolix:** This orally administered GnRH receptor antagonist gained FDA approval in 2020 for the treatment of advanced prostate cancer.^[1] By competitively blocking GnRH receptors in the pituitary gland, relugolix inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).^[2] This, in turn, suppresses the production of testosterone, which is crucial for the growth of hormone-sensitive prostate cancer cells.^[2]
- **Deucravacitinib:** Approved by the FDA in 2022 for the treatment of moderate-to-severe plaque psoriasis, deucravacitinib is a first-in-class, oral, selective allosteric inhibitor of tyrosine kinase 2 (TYK2).^{[1][3]} TYK2 is a member of the Janus kinase (JAK) family and plays a key role in the signaling of pro-inflammatory cytokines such as IL-12, IL-23, and type I interferons.^[4] Deucravacitinib binds to the regulatory pseudokinase domain of TYK2, stabilizing an inhibitory interaction between the regulatory and catalytic domains, thereby blocking the downstream signaling cascade that drives psoriatic inflammation.^{[5][6]}

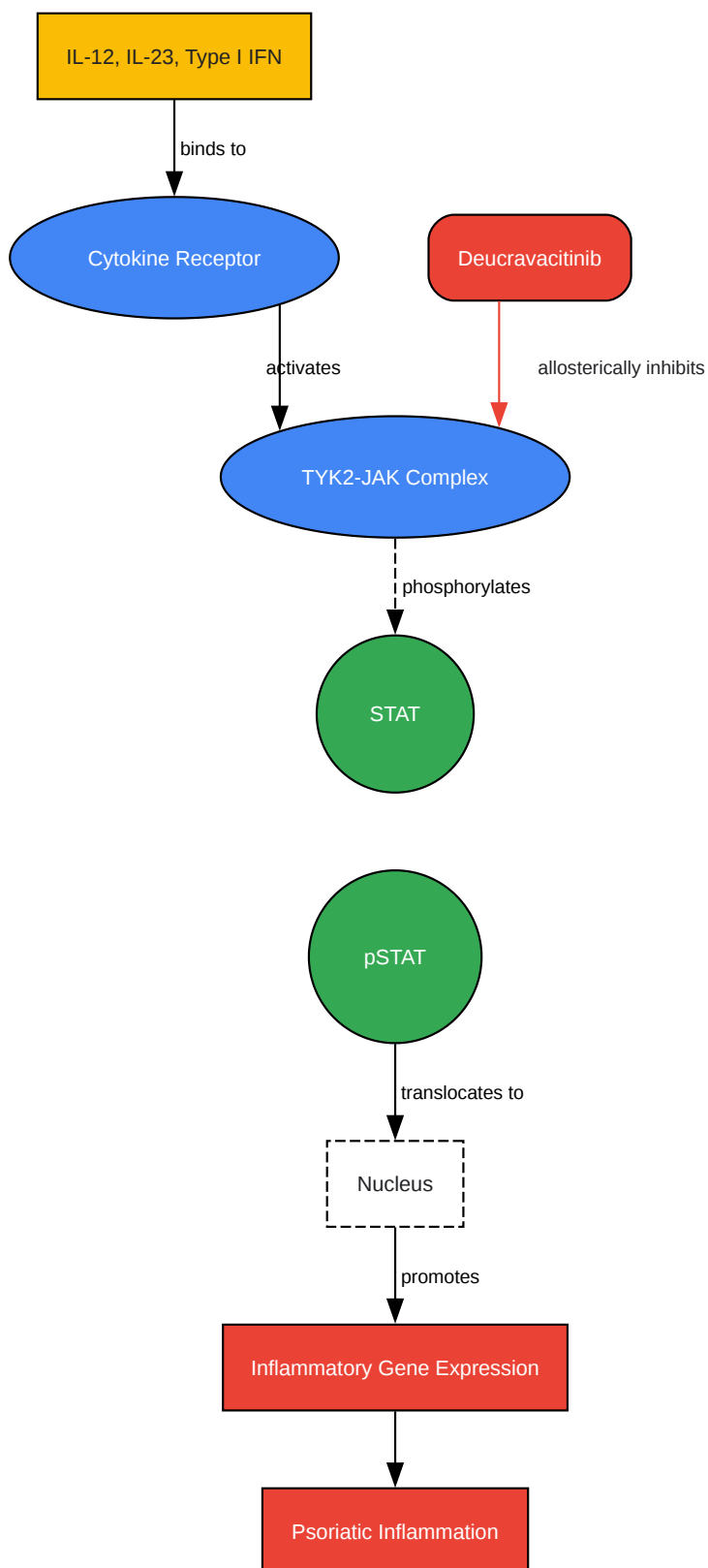
Signaling Pathways of Pyridazine-Containing Drugs

The mechanisms of action of relugolix and deucravacitinib can be visualized through their respective signaling pathways.



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Caption: Mechanism of action of Relugolix.



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Caption: Mechanism of action of Deucravacitinib.

Biological Activities of Pyridazine Derivatives

Pyridazine and its derivatives, particularly pyridazinones, exhibit a broad spectrum of pharmacological activities, making them a rich source for drug discovery.

Anti-inflammatory Activity

A significant number of pyridazine derivatives have been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7]

Compound ID	COX-1 IC50 (μM)	COX-2 IC50 (μM)	Selectivity Index (COX-1/COX-2)	Reference
3d	-	0.067	-	[7]
3g	0.50	0.044	11.51	[7]
4ba	-	0.251	-	[8]
6a	-	0.053	-	[7]
Celecoxib	0.86	0.073	11.78	[7]
Indomethacin	0.10	0.739	0.13	[7]

Anticancer Activity

The pyridazine scaffold is present in numerous compounds with potent anticancer activity, targeting various kinases and other cancer-related proteins.[9][10]

Compound ID	Target Cancer Cell Line	IC50 / GI50 (μM)	Reference
2S-5	MDA-MB-231 (Breast)	6.21	[10]
2S-13	MDA-MB-231 (Breast)	7.73	[10]
8e	MCF-7 (Breast)	0.22	[11]
8n	MCF-7 (Breast)	1.88	[11]
10l	A549/ATCC (Lung)	1.66 - 100	[4]
17a	Melanoma, NSCLC, Prostate, Colon	-	[4]

Cardiovascular Activity

Pyridazine derivatives have also shown promise in the treatment of cardiovascular diseases, with some exhibiting potent vasorelaxant and cardiotonic effects.[\[5\]](#)[\[12\]](#)

Compound ID	Activity	EC50 / IC50 (μM)	Reference
4f	Vasorelaxant	0.0136	[12]
4h	Vasorelaxant	0.0117	[12]
5d	Vasorelaxant	0.0053	[12]
5e	Vasorelaxant	0.0025	[12]
10	Vasodilator and Antiplatelet	-	[5]
18	Vasorelaxant	1.204	[5]

Antimicrobial Activity

The pyridazine nucleus has been incorporated into various compounds demonstrating significant activity against a range of bacterial and fungal pathogens.[\[4\]](#)[\[13\]](#)

Compound ID	Target Organism	MIC (μM)	Reference
7	S. aureus (MRSA), P. aeruginosa, A. baumannii	3.74 - 8.92	[13]
8g	C. albicans	16	[4]
10h	S. aureus	16	[4]
13	S. aureus (MRSA), P. aeruginosa, A. baumannii	3.74 - 8.92	[13]
IIIa	S. pyogenes, E. coli	-	[14]
15(d)	S. aureus, S. faecalis, E. coli, P. aeruginosa	-	[15]

Experimental Protocols

Synthesis of a Representative Pyridazine Derivative: 3-Chloro-6-(4-chlorophenyl)pyridazine

Materials:

- 6-(4-chlorophenyl)-3(2H)-pyridazinone
- Phosphorus oxychloride (POCl₃)

Procedure:

- A mixture of 6-(4-chlorophenyl)-3(2H)-pyridazinone (1 equivalent) and phosphorus oxychloride (10 volumes) is heated to reflux for 4 hours.[16]
- After cooling, the reaction mixture is carefully poured onto crushed ice.
- The resulting mixture is neutralized with a 4% aqueous solution of sodium hydroxide (NaOH).

- The precipitate is collected by filtration, washed with water, and dried.
- The crude product is recrystallized from a suitable solvent (e.g., benzene) to afford pure 3-chloro-6-(4-chlorophenyl)pyridazine.[16]

In Vitro TYK2 Kinase Inhibition Assay

Materials:

- Recombinant human TYK2 enzyme
- TYK2 substrate peptide (e.g., IRS1-tide)
- ATP
- Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test pyridazine derivatives
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 96-well plates

Procedure:

- Prepare a master mix containing kinase assay buffer, ATP, and the substrate peptide.
- Add the master mix to the wells of a 96-well plate.
- Add the test pyridazine derivatives at various concentrations to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).
- Initiate the kinase reaction by adding the diluted TYK2 enzyme to all wells except the blank.
- Incubate the plate at 30°C for a specified time (e.g., 40 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol.

- Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by non-linear regression analysis.

Determination of Minimum Inhibitory Concentration (MIC)

Materials:

- Bacterial or fungal strains
- Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
- Test pyridazine derivatives
- 96-well microtiter plates
- Resazurin or other growth indicator

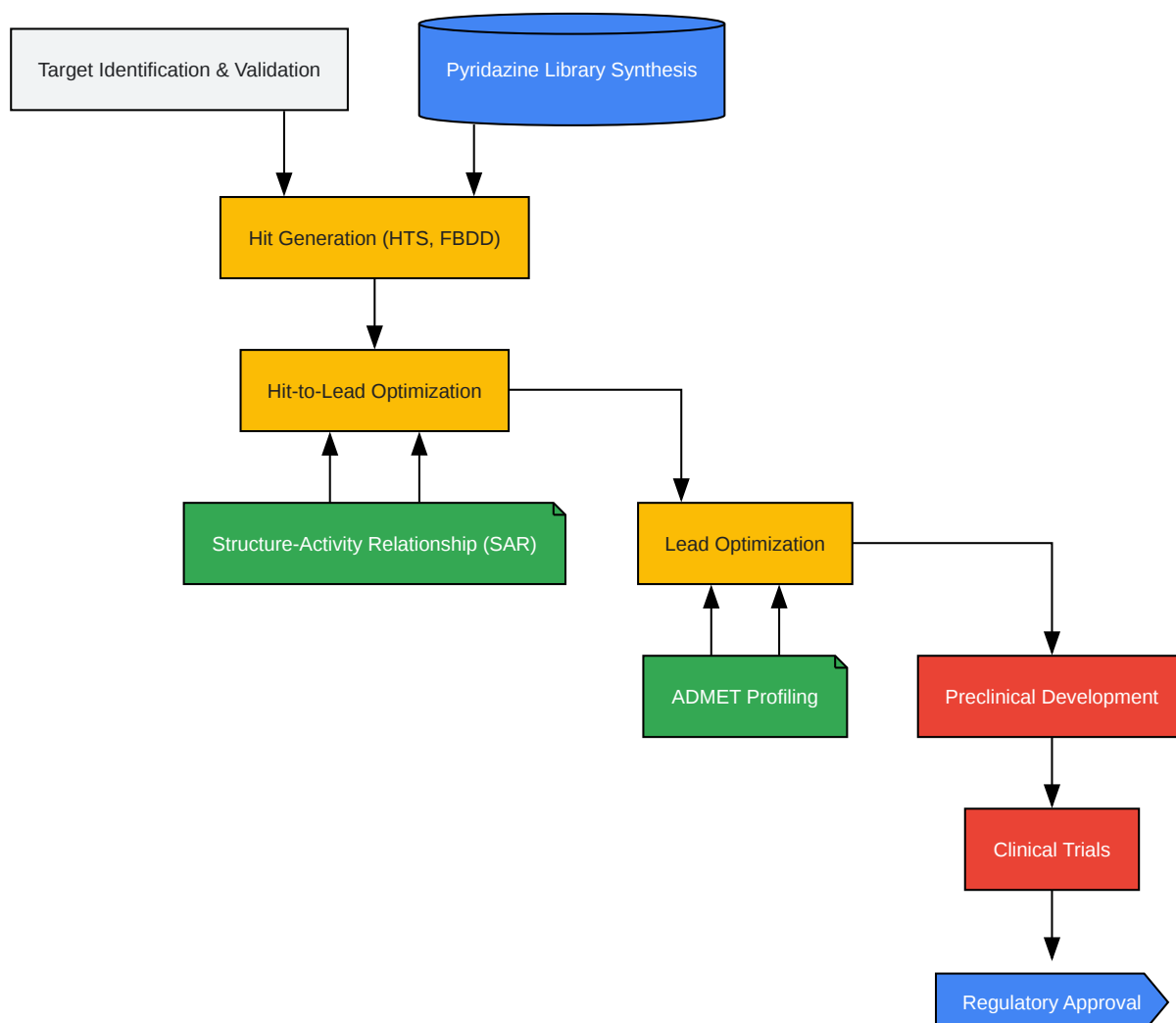
Procedure:

- Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solutions in the appropriate growth medium in the wells of a 96-well plate.
- Prepare an inoculum of the test microorganism and adjust its concentration to a standard density (e.g., 5×10^5 CFU/mL).
- Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
- Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
- After incubation, assess microbial growth. This can be done visually or by adding a growth indicator like resazurin.

- The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[17]

Drug Discovery Workflow for Pyridazine Derivatives

The discovery and development of new pyridazine-based drugs typically follow a structured workflow.



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Caption: General drug discovery workflow.

Conclusion

The pyridazine scaffold has firmly established its significance in medicinal chemistry, transitioning from a relatively niche heterocycle to a clinically validated core structure. The diverse range of biological activities exhibited by pyridazine derivatives, coupled with their favorable physicochemical properties, ensures their continued exploration in the quest for novel therapeutics. This technical guide has provided a comprehensive overview of the current landscape of pyridazine-based drug discovery, from fundamental properties and approved drugs to detailed experimental protocols and future perspectives. It is anticipated that the insights and data presented herein will serve as a valuable resource for the scientific community, fostering further innovation and the development of the next generation of pyridazine-containing medicines.

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